molecular formula C25H31N5O3 B2567465 N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 2034468-82-9

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2567465
CAS No.: 2034468-82-9
M. Wt: 449.555
InChI Key: VPUODUFWHOAFLU-UHFFFAOYSA-N
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Description

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a combination of pyridine, piperidine, and ethanediamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone.

    Introduction of the Pyridine Moiety: The 2-methylpyridine group is introduced via a nucleophilic substitution reaction.

    Coupling of the Piperidine and Pyridine Intermediates: The two intermediates are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction with an appropriate diamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide shares structural similarities with other piperidine and pyridine derivatives, such as:
    • N-{[1-(2-pyridin-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
    • N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]propanediamide

Uniqueness

  • The uniqueness of N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-N’-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-18-15-21(8-11-26-18)29-13-9-19(10-14-29)17-27-24(32)25(33)28-20-5-4-6-22(16-20)30-12-3-2-7-23(30)31/h4-6,8,11,15-16,19H,2-3,7,9-10,12-14,17H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUODUFWHOAFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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